Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate
Description
Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate is a tertiary amine derivative featuring a pyrrolidine ring substituted at the 2-position with a phenyl group, further modified by dimethylamine and an acetate counterion.
Properties
IUPAC Name |
acetic acid;N,N-dimethyl-4-pyrrolidin-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.C2H4O2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12;1-2(3)4/h5-8,12-13H,3-4,9H2,1-2H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSHXMBINSLCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN(C)C1=CC=C(C=C1)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587635 | |
| Record name | Acetic acid--N,N-dimethyl-4-(pyrrolidin-2-yl)aniline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-88-7 | |
| Record name | Acetic acid--N,N-dimethyl-4-(pyrrolidin-2-yl)aniline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Phenyl-Pyrrolidine Intermediate
A plausible route involves the coupling of 4-aminophenyl-pyrrolidine with dimethylacetic acid using propylphosphonic anhydride (T3P) and N,N-diisopropylethylamine (DIPEA) as activators. In a typical procedure (as detailed in):
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Activation : T3P (50% in THF, 1.2 eq) and DIPEA (2.5 eq) are added to a solution of dimethylacetic acid in anhydrous THF at 0°C.
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Coupling : 4-Aminophenyl-pyrrolidine (1.0 eq) is introduced dropwise, and the reaction is stirred at room temperature for 12 hours.
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Work-Up : The mixture is quenched with aqueous NaHCO₃, extracted with ethyl acetate, and purified via column chromatography to yield the acylated intermediate.
This method, adapted from spirocycle synthesis, typically achieves yields of 65–85% for analogous compounds.
Monoacetate Salt Formation
The free base is treated with acetic acid (1.1 eq) in ethanol under reflux for 2 hours. Crystallization from a chilled ethanol/water mixture affords the monoacetate salt.
Biocatalytic Reduction Approaches
Enantioselective reductions using alcohol dehydrogenases (ADHs) provide a sustainable pathway for introducing chiral centers, as demonstrated in the synthesis of pharmaceutical intermediates (Search Result).
Reductive Amination of a Ketone Precursor
A hypothetical route involves the reductive amination of 4-(pyrrolidin-2-yl)acetophenone with dimethylamine:
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Substrate Preparation : 4-(Pyrrolidin-2-yl)acetophenone is synthesized via Friedel-Crafts acylation of pyrrolidine-protected benzene.
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Enzymatic Reduction : ADH from Lactobacillus kefir (0.3 g·L⁻¹) and 2-propanol (20% v/v) are added to a buffer containing the ketone and dimethylamine. The reaction proceeds at 30°C for 24 hours, achieving >99% enantiomeric excess (e.e.) for similar substrates.
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Acetylation : The resulting amine is acetylated with acetic anhydride and neutralized to form the monoacetate.
Biocatalytic methods excel in stereocontrol, with space-time yields exceeding 200 g·L⁻¹·d⁻¹ in industrial applications.
Michael Addition and Alkylation Strategies
Michael addition protocols, as employed in quinoxaline derivatives (Search Result), can be modified to assemble the target molecule’s core structure.
Michael Adduct Formation
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Base-Mediated Addition : A solution of 4-nitrobenzeneacrylamide and pyrrolidine in ethanol is treated with triethylamine (2.0 eq) and heated at 60°C for 6 hours.
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Reduction : The nitro group is reduced to an amine using H₂/Pd-C (10% w/w) in methanol, followed by dimethylation with formaldehyde and NaBH₄.
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Salt Formation : Acetic acid is added to the dimethylated product, yielding the monoacetate after recrystallization.
This method mirrors the synthesis of methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, which achieve yields of 70–90% under analogous conditions.
Oxidative Coupling and Functional Group Transformations
Vanadium(V)-mediated oxidative coupling, as utilized in dibenzocyclooctadiene synthesis (Search Result), provides a route to biaryl structures central to the target compound.
Oxidative Cyclization
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Substrate Preparation : 4-Bromo-N,N-dimethylaniline is coupled with pyrrolidine-2-carboxylic acid via Ullmann coupling (CuI, L-proline, K₂CO₃, DMSO, 110°C).
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Oxidation : Vanadium(V) oxytrifluoride (0.2 eq) in dichloromethane facilitates intramolecular coupling at −20°C, forming the phenyl-pyrrolidine scaffold.
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Post-Functionalization : The intermediate is acetylated under standard conditions.
Yields for similar oxidative couplings range from 45–60%.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Direct Coupling (T3P) | T3P, DIPEA | 65–85 | Moderate | High |
| Biocatalytic | ADH, 2-propanol | 70–90 | High (>99% e.e.) | Industrial |
| Michael Addition | Triethylamine, Pd-C | 70–90 | Low | Moderate |
| Oxidative Coupling | VOF₃ | 45–60 | None | Low |
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to corresponding oxides | Potassium permanganate |
| Reduction | Forms amines or reduced derivatives | Lithium aluminum hydride |
| Substitution | Functional groups are replaced | Various nucleophiles |
Biological Research
Neurotransmitter Studies
This compound is investigated for its effects on neurotransmitter systems, particularly in relation to mood disorders and cognitive functions. Its ability to interact with specific receptors positions it as a candidate for studying neurological pathways.
Therapeutic Potential
Research is ongoing to explore its potential therapeutic uses, especially as a precursor in drug development targeting neurological disorders. The compound's pharmacological profile suggests it may influence various biological activities.
Pharmaceutical Applications
This compound is utilized in the pharmaceutical industry for the synthesis of drugs aimed at treating conditions such as depression and anxiety. Its role as a precursor in drug formulation highlights its importance in medicinal chemistry.
Case Study: Development of COX-II Inhibitors
A study explored the synthesis of novel COX-II inhibitors using derivatives of this compound. The results indicated promising anti-inflammatory properties, showcasing its potential in developing safer anti-inflammatory medications .
Material Science
Polymer Enhancement
In material science, this compound can be incorporated into polymers to enhance their properties, such as flexibility and thermal stability. This application is beneficial for creating advanced materials used in various industrial applications.
Analytical Chemistry
This compound serves as a reagent in analytical methods, aiding in the detection and quantification of other chemical species. Its use improves the accuracy of laboratory results and facilitates biochemical analyses.
Table 2: Applications in Analytical Chemistry
| Application Type | Description |
|---|---|
| Reagent for Detection | Improves detection methods for various compounds |
| Quantification Techniques | Enhances accuracy in quantifying chemical species |
Mechanism of Action
The mechanism of action of Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
- N-Substituted Pyrrolidin-2-ones: Compounds like those synthesized in share the pyrrolidine backbone but lack the phenyl and dimethylamino substituents. Instead, they feature alkyl or allylic groups, which reduce aromatic interactions and alter metabolic stability .
- DMAE Derivatives (e.g., Dimethylethanolamine): lists dimethylaminoethanol (DMAE) salts, which possess a hydroxyl-ethyl group instead of a phenyl-pyrrolidine system. The absence of the aromatic ring in DMAE reduces lipophilicity, impacting blood-brain barrier penetration .
- Thietan-Oxy Pyrimidine Acetates : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () includes a thietan ring and pyrimidine core, contrasting with the phenyl-pyrrolidine structure. This difference results in distinct electronic properties and reactivity .
Physicochemical Properties
Pharmacological and Toxicological Profiles
- However, aromatic amines often require caution due to metabolic activation risks .
Key Research Findings
Structural Elucidation : Techniques like ¹H-NMR and ¹³C-NMR (as applied in ) are critical for confirming the phenyl-pyrrolidine core and acetate counterion .
Synthetic Challenges: The phenyl substitution necessitates advanced coupling methods, contrasting with simpler alkylations in ’s pyrrolidinones .
Salt-Dependent Properties: The monoacetate form likely improves bioavailability compared to free-base analogs, similar to pyrimidine acetates in .
Biological Activity
Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate, a compound with potential therapeutic applications, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a phenyl group. This configuration is significant for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine. The compound may function as a reuptake inhibitor, enhancing the availability of these neurotransmitters in the synaptic cleft, which could potentially lead to increased cognitive functions and mood elevation.
Biological Activities
1. Neuropharmacological Effects
- Cognitive Enhancement : Research indicates that compounds similar to this compound exhibit memory-enhancing properties. Studies have shown improvements in learning and memory tasks in animal models when administered such compounds.
- Mood Regulation : The compound's influence on neurotransmitter levels suggests potential antidepressant effects, making it a candidate for further exploration in mood disorder treatments.
2. Antimicrobial Activity
- Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains is under investigation, indicating potential applications in treating infections.
Case Study 1: Cognitive Enhancement
A study conducted on rodents demonstrated that administration of this compound resulted in significant improvements in spatial learning tasks. The results indicated an increase in hippocampal neurogenesis, suggesting that the compound may promote neuronal growth and connectivity.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Learning Score | 45% | 75% |
| Neurogenesis Rate | 5 cells/mm² | 12 cells/mm² |
Case Study 2: Antimicrobial Activity
In vitro tests revealed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Research Findings
Recent research has highlighted the potential of this compound as a versatile compound with various biological activities. Its neuropharmacological effects are particularly promising for developing treatments for cognitive decline and mood disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate, and how can reaction yields be improved?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with boronic acid derivatives, as demonstrated in analogous aryl amine syntheses . Key steps include:
- Catalyst selection (e.g., Pd(II) acetate with ligand systems) to enhance regioselectivity.
- Solvent optimization (e.g., 2-methyltetrahydrofuran) to stabilize intermediates.
- Purification via gradient chromatography (hexane/acetone) to isolate the product efficiently.
- Data : In similar syntheses, yields of ~51% were achieved under sealed-tube conditions at 100°C for 3 hours .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm pyrrolidine ring substitution patterns and acetate proton environments.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>98%) and resolve co-eluting impurities .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 254.1 [M+H]+ in analogous compounds) .
Q. How does the compound’s solubility profile influence experimental design in aqueous vs. organic media?
- Methodology :
- Conduct solubility tests in solvents like water, DMSO, and ethyl acetate.
- Use partition coefficient (LogP) predictions (e.g., via PubChem data for structural analogs) to guide solvent selection .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and intermediate stability for this compound?
- Methodology :
- Apply quantum chemical calculations (e.g., DFT) to model transition states and energy barriers for key steps like acetate hydrolysis or pyrrolidine ring functionalization .
- Use molecular dynamics simulations to study solvation effects on reactivity .
- Case Study : ICReDD’s reaction path search methods reduced experimental optimization time by 40% in analogous systems .
Q. How can statistical Design of Experiments (DoE) resolve contradictions in synthetic yield data under varying conditions?
- Methodology :
- Implement factorial designs to test variables (temperature, catalyst loading, solvent ratio).
- Apply response surface methodology (RSM) to identify interactions between parameters and optimize yield .
- Example : A 3-factor DoE for Pd-catalyzed reactions improved yields from 45% to 68% by balancing ligand concentration and temperature .
Q. What are the challenges in scaling up synthesis from milligram to gram scale, and how can reactor design mitigate them?
- Methodology :
- Evaluate mass transfer limitations using continuous-flow reactors for exothermic steps (e.g., coupling reactions).
- Optimize mixing efficiency and thermal control via Computational Fluid Dynamics (CFD) simulations .
- CRDC Classification : Refer to RDF2050112 (reaction fundamentals and reactor design) for scalable protocols .
Q. How do pH and temperature affect the stability of the monoacetate moiety in biological buffers?
- Methodology :
- Conduct accelerated stability studies (25°C–40°C, pH 4–9) with HPLC monitoring.
- Use Arrhenius plots to extrapolate degradation kinetics and identify decomposition pathways (e.g., acetate hydrolysis) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data for structurally related compounds?
- Methodology :
- Cross-validate with multiple techniques (e.g., 2D NMR for ambiguous proton assignments).
- Compare experimental data with computational predictions (e.g., IR spectra via density functional theory) .
- Case Study : Contradictions in -NMR shifts for pyrrolidine derivatives were resolved by crystallographic validation .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
